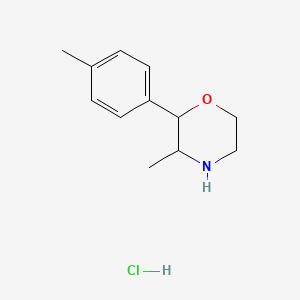
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-2-(4-methylphenyl)morpholine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73. It is also known as Memantine, and it is used in research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid and it is soluble in Acetonitrile, DMSO, and Methanol .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Synthesis Methods and Yields
Various synthesis methods have been developed for compounds structurally similar to 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride. These methods often involve reactions such as amination, cyclization, and acidification in nonproton polar solvents, leading to yields ranging from 62.3% to 70.6% (Tao Yuan, 2012; Tan Bin, 2011). These synthesis routes are characterized by their operational ease, short reaction times, and relatively high yields.
Structural Confirmation
The structures of these synthesized compounds are typically confirmed through various spectroscopic techniques such as IR, 1H NMR, and MS. The structural integrity and purity are essential for subsequent biological and pharmaceutical applications (Tao Yuan, 2012; Tan Bin, 2011).
Biological Activities and Applications
Antitumor Activities
Some derivatives of morpholine hydrochlorides have been synthesized and tested for antitumor activities. For instance, tertiary aminoalkanol hydrochlorides have been prepared and tested in vitro for their potential against cancer cells (A. U. Isakhanyan et al., 2016). The research suggests a promising pathway for developing new antitumor agents.
Antimicrobial Properties
Morpholine derivatives have demonstrated significant antibacterial and antifungal effects. A study on N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives showed pronounced antibacterial effects on gram-positive and gram-negative strains of microorganisms, indicating their potential as antimicrobial agents (H. Yeromina et al., 2019).
Inhibition of Corrosion
Research has also explored the use of morpholine derivatives in corrosion inhibition. Compounds such as 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea have been investigated for their efficacy in protecting mild steel in hydrochloric acid medium, indicating potential industrial applications in metal preservation and maintenance (Devaraj Karthik et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302+H312+H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-methyl-2-(4-methylphenyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12;/h3-6,10,12-13H,7-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIRQYHDJUBRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylphenyl)morpholine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)
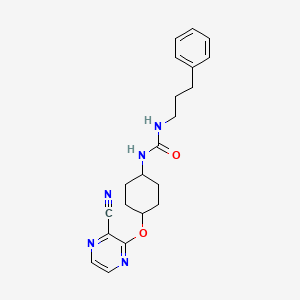
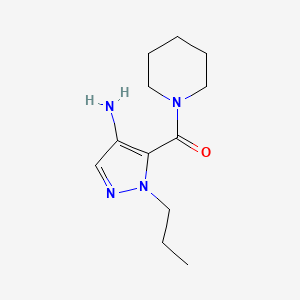
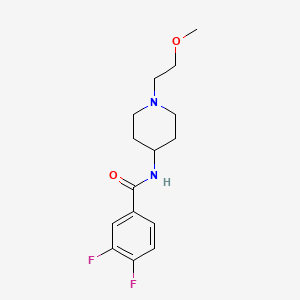
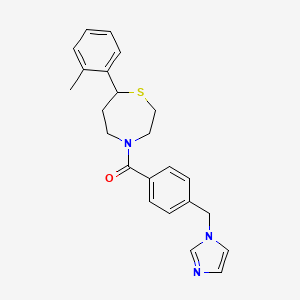
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)

![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)
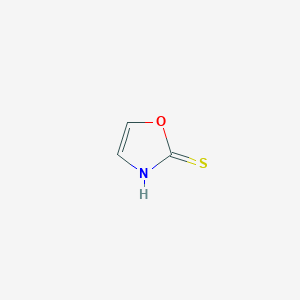
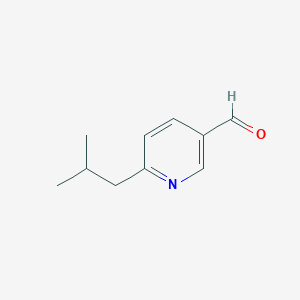
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)

![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)
![(3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2398009.png)